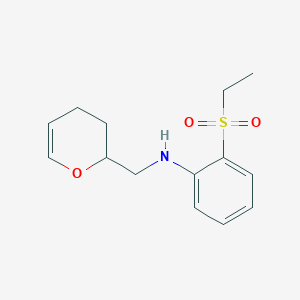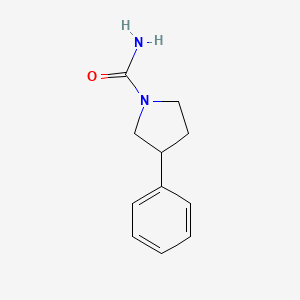![molecular formula C12H14BrFN2O B7554442 [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone, also known as 3-BF-A-PVP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. 3-BF-A-PVP has gained popularity in recent years as a research chemical due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The use of this compound has been shown to have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure, leading to cardiovascular effects. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound can lead to addiction and other adverse effects on mental and physical health.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone in scientific research has several advantages. It is a relatively simple compound to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also several limitations to its use. The compound has not been extensively studied, and its long-term effects on the body are not fully understood. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone. One potential area of study is its potential use in the treatment of ADHD and other conditions that affect the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects on the body. Additionally, more studies are needed to determine the safety and efficacy of this compound as a research chemical.
Synthesemethoden
The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone involves the reaction of 3-bromo-5-fluorophenylacetonitrile with pyrrolidine and formaldehyde. The resulting product is then purified through recrystallization to obtain this compound in its final form. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c13-10-3-9(4-11(14)5-10)12(17)16-2-1-8(6-15)7-16/h3-5,8H,1-2,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOAQZCHFLYAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
